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1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine

Protein Kinase B (PKB/Akt) Selectivity Fragment-based drug discovery

1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative that functions as an ATP-competitive kinase inhibitor scaffold. Structurally, it is characterized by a 7H-pyrrolo[2,3-d]pyrimidine core linked to a 4-aminopiperidine moiety.

Molecular Formula C11H15N5
Molecular Weight 217.27 g/mol
CAS No. 885499-56-9
Cat. No. B3043533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
CAS885499-56-9
Molecular FormulaC11H15N5
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=NC=NC3=C2C=CN3
InChIInChI=1S/C11H15N5/c12-8-2-5-16(6-3-8)11-9-1-4-13-10(9)14-7-15-11/h1,4,7-8H,2-3,5-6,12H2,(H,13,14,15)
InChIKeySOYJTCRGELSHIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (CAS 885499-56-9): Core Fragment for Kinase Inhibitor Development


1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative that functions as an ATP-competitive kinase inhibitor scaffold. Structurally, it is characterized by a 7H-pyrrolo[2,3-d]pyrimidine core linked to a 4-aminopiperidine moiety [1]. This compound serves as the foundational fragment from which more potent and selective protein kinase B (PKB/Akt) inhibitors, such as CCT128930 and AZD5363, were elaborated [2]. Its primary scientific utility lies in its role as a versatile synthetic intermediate and a fragment hit with a defined, quantifiable selectivity profile that is distinct from its elaborated descendants.

Why 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Cannot Be Replaced by Arbitrary Piperidine Analogs


Simple substitution of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine with other piperidine-based analogs is not straightforward because the 4-amino group is a critical vector for molecular recognition and selectivity. Fragment elaboration studies demonstrate that the unsubstituted 4-aminopiperidine core provides a distinct selectivity window (30-fold for PKB over PKA) that is fundamentally altered, rather than simply improved, by the addition of lipophilic substituents [1]. The divergence in binding modes between 4-aminomethylpiperidine and 4-aminopiperidine derivatives further underscores that the specific placement of the primary amine is a key determinant of target engagement and selectivity, which cannot be replicated by alternative linkers or heterocycles [1].

Quantitative Differentiation of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Against Closest Analogs


Fragment-Based Selectivity for PKB Over PKA: 30-Fold Window with the 4-Aminopiperidine Core

In a fragment elaboration study, the parent 4-aminopiperidine scaffold demonstrated a 30-fold selectivity for protein kinase B (PKB) over the closely related protein kinase A (PKA). This selectivity was intrinsic to the 4-aminopiperidine motif and was lost or altered upon substitution with 4-aminomethylpiperidine, which showed a different binding mode and selectivity profile [1]. This quantitative selectivity window is a critical differentiation point, as the elaborated analog CCT128930 (a 4-chlorobenzyl derivative) achieves 150-fold selectivity, but through a different binding mechanism that compromises the fragment's original selectivity profile [2].

Protein Kinase B (PKB/Akt) Selectivity Fragment-based drug discovery

Moderate Mutant c-KIT Inhibitory Activity with a Distinct Potency Gap vs. Wild-Type

In a cellular assay using engineered BaF3-FL KIT D816V and BaF3-FL KIT V560G/D816V cell lines, 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (Compound P-0541) exhibited a Ki of 5,500 nM against the D816V mutant c-KIT, compared to a Ki of 105,000 nM against wild-type c-KIT, representing a 19-fold mutant-over-wild-type potency preference [1]. This contrasts with more potent c-KIT inhibitors in the same structural class, such as P-0602 (Ki = 500 nM against D816V), indicating that the unsubstituted 4-aminopiperidine core provides a measurable but moderate mutant-selective scaffold that can be further optimized [2].

Protein Kinase Inhibitor c-KIT D816V Mutant-Selective

Synthetic Versatility: A Single-Step Diversification Point for Generating Diverse Kinase Inhibitor Libraries

The primary amine of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine serves as a direct diversification handle. Literature precedence demonstrates that acylation, reductive amination, or sulfonylation at this position rapidly yields arrays of carboxamide, benzylamine, and sulfonamide analogs with nanomolar potency against PKB/Akt, a feat not possible with the corresponding 4-hydroxypiperidine or 4-methylpiperidine analogs [1][2]. This synthetic tractability is a quantifiable advantage: a single scaffold can be converted into >100 distinct analogs in a single library synthesis step, whereas alternative core modifications require 3–5 synthetic steps for comparable diversification [1].

Medicinal Chemistry Library Synthesis Scaffold Hopping

Differentiated Binding Mode Conformation Compared to 4-Aminomethylpiperidine Analogs

Crystallographic analysis of inhibitor-PKA-PKB chimera complexes revealed a significant divergence in binding mode between 4-aminopiperidine-containing molecules and their 4-aminomethylpiperidine counterparts [1]. While quantitative binding affinity data for the unsubstituted fragment is limited, the qualitative observation of distinct bound conformations explains why simple substitution of the piperidine linker cannot be performed without losing the unique selectivity profile. The 4-aminopiperidine core adopts a conformation that positions the primary amine for specific interactions in the kinase active site, a geometry not accessible to the 4-aminomethylpiperidine series [1].

Structural Biology X-ray Crystallography Binding Mode

Optimal Use Cases for Procuring 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine


Parallel Library Synthesis for Akt/PKB Inhibitor Lead Optimization

The compound's single-step diversification chemistry makes it ideal for generating focused libraries of >100 carboxamide, sulfonamide, and benzylamine analogs in a single parallel synthesis run. This is directly supported by the reported conversion of 4-benzyl- to 4-carboxamide series to improve oral bioavailability [1]. Procurement of the core intermediate enables rapid exploration of lipophilic substitution effects on potency and selectivity, streamlining the hit-to-lead process for PKB/Akt programs.

Fragment-Based Screening and Selectivity Profiling Campaigns

As a validated fragment hit with a quantifiable 30-fold selectivity window for PKB over PKA, this compound is an essential tool for fragment-based drug discovery [2]. It can be used as a reference fragment to benchmark elaborated analogs, or as a starting point for fragment growing and merging strategies. Its distinct selectivity fingerprint also makes it suitable for profiling against kinase panels to understand the selectivity determinants of the pyrrolo[2,3-d]pyrimidine scaffold.

Mutant-Selective c-KIT Inhibitor Design for Resistant Mastocytosis Models

The 19-fold preference for D816V mutant c-KIT over wild-type positions this compound as a starting point for developing mutant-selective therapies for systemic mastocytosis and imatinib-resistant gastrointestinal stromal tumors [3]. Unlike the more potent but less selective comparator P-0602, the moderate potency of this fragment allows for tuning selectivity through structure-based design, reducing the risk of on-target wild-type toxicity.

Structural Biology Studies of Kinase Inhibitor Binding Modes

The compound's role in revealing divergent binding modes between 4-aminopiperidine and 4-aminomethylpiperidine series makes it a valuable tool for structural biology [2]. Co-crystallization studies with PKA-PKB chimeras using this core can provide mechanistic insights into selectivity determinants, guiding the design of inhibitors with tailored selectivity profiles across the AGC kinase family.

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